![molecular formula C15H23N3O2 B13437100 Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
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Overview
Description
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperazine ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-[2-(ethylamino)ethyl]piperazine-1-carboxylate
- Benzyl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylate
- Benzyl 4-[2-(hydroxyethyl)ethyl]piperazine-1-carboxylate
Uniqueness
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.
The synthesis of this compound typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, using bases like triethylamine to neutralize hydrochloric acid formed during the reaction.
Chemical Properties:
Property | Value |
---|---|
CAS No. | 165528-66-5 |
Molecular Formula | C15H23N3O2 |
Molecular Weight | 277.4 g/mol |
Purity | ≥95% |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various pharmacological effects. The exact pathways and targets depend on the specific biological context in which the compound is applied.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor properties. For example, it has been evaluated for its efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro.
Case Study:
In a study assessing the compound's antitumor effects, it was found to inhibit the growth of HCT116 colon cancer cells with an IC50 value of approximately 5 µM. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in treating mood disorders and neurodegenerative diseases.
Case Study:
A pharmacological evaluation demonstrated that this compound could enhance serotonergic activity in animal models, suggesting its potential use as an antidepressant agent .
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to elucidate its unique pharmacological profile:
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
Benzyl 4-[2-(ethylamino)ethyl]piperazine-1-carboxylate | 10 | Moderate antitumor activity |
Benzyl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylate | 8 | Stronger enzyme inhibition |
Benzyl 4-[2-(methylamino)propyl]piperazine-1-carboxylate | 12 | Antidepressant properties |
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14/h2-6,16H,7-13H2,1H3 |
InChI Key |
LRVUVDKPSYKNCS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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